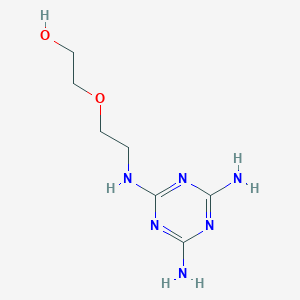

2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol

Cat. No. B8742937

M. Wt: 214.23 g/mol

InChI Key: UWCHSXAUFIEWOJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06307046B1

Procedure details

In a stainless steel autoclave of an inner volume of 100 ml, 1.26 g (10 mmol) of melamine, 250 mg of 5% Pd—C catalyst (50% hydrated preparation), 250 mg of CuO—Cr2O3—NiO—BaO catalyst (T-4364, manufactured by Nissan Girdler Catalyst Co., Ltd.), and 30 ml of diethylene glycol were charged. After the inside of the system was sufficiently substituted with nitrogen gas, 10 kg/cm2 of hydrogen gas was introduced at normal temperature under pressure. Then, the temperature was elevated while stirring, and after the temperature reached 260° C., the reaction was carried out at the same temperature for further 2 hours. After cooling, the reaction mixture was taken out and quantitative analysis of the reaction product was performed under the above analytical conditions. As a result, the reaction conversion rate of the starting material melamine was 50.0% and it was confirmed that there were produced 2,4-diamino-6-(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 34.3% and 2-amino-4,6-bis(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 6.7%, respectively.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

CuO Cr2O3 NiO BaO

Quantity

250 mg

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[H][H].[CH2:12]([OH:18])[CH2:13][O:14][CH2:15][CH2:16]O>[Pd]>[NH2:3][C:2]1[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH:9][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:1]=1.[NH2:3][C:2]1[N:4]=[C:5]([NH:6][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:7]=[C:8]([NH:9][CH2:16][CH2:15][O:14][CH2:13][CH2:12][OH:18])[N:1]=1

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(N)N=C(N)N=C1N

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

|

Name

|

|

|

Quantity

|

250 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

[Compound]

|

Name

|

CuO Cr2O3 NiO BaO

|

|

Quantity

|

250 mg

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(N)N=C(N)N=C1N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced at normal temperature under pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 260° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=NC(=N1)N)NCCOCCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=NC(=N1)NCCOCCO)NCCOCCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |